3.4-Dimethoxy-2-hydroxy-6-methylacetophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone can be synthesized through the reaction of acetyl chloride with 3,4,5-trimethoxytoluene in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in ethyl ether at room temperature or in refluxing methylene chloride, yielding the desired product with a moderate yield of 67% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process mentioned above can be scaled up for larger production. The use of common reagents and relatively mild reaction conditions makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3.4-Dimethoxy-2-hydroxy-6-methylacetophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl and methoxy groups, which can scavenge free radicals and inhibit oxidative stress . Additionally, its potential anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone
- 3,4-Dimethoxyacetophenone
- 4-Hydroxy-3-methylacetophenone
Uniqueness
3.4-Dimethoxy-2-hydroxy-6-methylacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its antioxidant properties, making it a valuable compound for research in various fields .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-5-8(14-3)11(15-4)10(13)9(6)7(2)12/h5,13H,1-4H3 |
InChI Key |
CLBDCDJWWOVREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)OC)OC |
Origin of Product |
United States |
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